1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde

Regioselective Synthesis Pyrazole Aldehyde Reactivity Intermediate Comparison

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde is a substituted pyrazole-5-carbaldehyde derivative. It features a methoxymethyl substituent at the N1 position and a reactive aldehyde group at the C5 position of the pyrazole ring.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 2219376-05-1
Cat. No. B2663543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde
CAS2219376-05-1
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCOCN1C(=CC=N1)C=O
InChIInChI=1S/C6H8N2O2/c1-10-5-8-6(4-9)2-3-7-8/h2-4H,5H2,1H3
InChIKeyPINXQZOIYLFMQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde (CAS 2219376-05-1): A Regiospecific Pyrazole Aldehyde Building Block for Pharmaceutical and Agrochemical Synthesis


1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde is a substituted pyrazole-5-carbaldehyde derivative . It features a methoxymethyl substituent at the N1 position and a reactive aldehyde group at the C5 position of the pyrazole ring . This regiospecific arrangement is critical for synthesizing N1-substituted pyrazole-5-carboxylic acid derivatives, which serve as key intermediates in the production of anthranilamide pesticides [1].

Patented route compatibility: Required regioisomer for BASF CN-105189477-A anthranilamide synthesis.
Regiospecific medicinal chemistry: Supports C5-directed library synthesis and structure-activity studies.
Kinetic-favored building block: Unhindered C5 aldehyde may support faster condensation steps versus 4-methyl analogs.

Procurement Risk: Why 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde Cannot Be Replaced by Other Pyrazole Carbaldehydes


Generic substitution among pyrazole carbaldehydes is not feasible due to regiospecific reactivity requirements in downstream synthesis. The target compound's aldehyde at the 5-position, coupled with the N1-methoxymethyl group, dictates unique electronic and steric properties that regioisomers (e.g., 3-carbaldehyde or 4-carbaldehyde analogs) or differently substituted variants cannot replicate. Substituting the target with the 3-carbaldehyde isomer, for instance, would yield an isomeric product with potentially different biological activity or fail entirely in a regiospecific coupling step [1].

Target Compound
1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde
Regiospecific aldehyde at C5; N1-methoxymethyl group present.
Validated for patented anthranilamide pesticide intermediate route.
Common Analogs (Not Interchangeable)
3-Carbaldehyde isomer may yield a different connectivity, potentially leading to failed regiospecific coupling steps.
4-Carbaldehyde or 4-methyl analogs may shift physical properties and steric profiles, which can derail established purification or reaction protocols.
Class-level pyrazole aldehydes may not reproduce the electronic and steric profile required for target synthesis; data to verify per protocol.

Quantitative Differentiation Evidence for 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde Against Closest Analogs


Regioselective Reactivity: C5-Aldehyde vs C3-Aldehyde Analogs in Key Transformations

In the context of synthesizing anthranilamide pesticides, the 5-carbaldehyde regioisomer is a required precursor. The 3-carbaldehyde isomer (CAS 1263279-70-4) cannot serve as a direct replacement because it leads to a different connectivity in the final active compound [1]. The target compound's reactivity is optimized for this specific industrial route.

Regiospecific Reactivity
Class-level inference
Target: 5-carbaldehyde regioisomer required for BASF CN-105189477-A route. Comparator: 3-carbaldehyde isomer (CAS 1263279-70-4) is incorrect regioisomer; prevents formation of correct product.
Synthetic route specificity
Class-level inference from patent claims; validate per specific coupling protocol.
Regioselective Synthesis Pyrazole Aldehyde Reactivity Intermediate Comparison

Comparative Physical Property Profile: Target vs. 4-Carbaldehyde Isomer

The position of the aldehyde group significantly impacts the molecule's dipole moment and solubility. While direct experimental data for both isomers is sparse, the 5-carbaldehyde isomer is predicted to have a distinct logP and solubility profile compared to the 4-carbaldehyde isomer (CAS 1082066-03-2) due to differences in electronic distribution . This affects its behavior in liquid-liquid extraction and chromatographic purification.

Physical Property Profile
Data to verify
Target logP predicted -0.09 (unsubstituted core). 4-carbaldehyde isomer (CAS 1082066-03-2) expected to have distinct solubility and dipole moment based on regioisomerism.
Method transfer and purification context
Physical property data from in silico and database listings; direct experimental comparison sparse.
Physical Chemistry Solubility Profiling Analytical Chemistry

Steric and Electronic Differentiation from 4-Methyl Analogs in Condensation Reactions

The absence of a methyl group at the 4-position in the target compound provides less steric hindrance for nucleophilic attack at the C5 aldehyde compared to the 1-(methoxymethyl)-4-methyl-1H-pyrazole-5-carbaldehyde analog (CAS 1803581-64-7) . This typically leads to faster reaction kinetics and potentially higher yields in condensation reactions such as hydrazone or oxime formation, where steric accessibility of the carbonyl is rate-limiting.

Steric Accessibility
Class-level inference
Target has no C4 substitution, minimal steric hindrance. 4-methyl analog (CAS 1803581-64-7) has a C4 methyl group; estimated >2x rate reduction in nucleophilic addition based on general steric principles.
Supports condensation yield screening
Principle-based inference; actual rate difference depends on specific reaction conditions.
Reaction Kinetics Synthetic Yield Steric Effects

Target Application Scenarios for 1-(Methoxymethyl)-1H-pyrazole-5-carbaldehyde Based on Differentiation Evidence


Synthesis of Anthranilamide Pesticide Intermediates

This compound is the specified precursor for N-substituted pyrazole-5-carboxylic acid derivatives in patented BASF processes [1]. Using the correct 5-carbaldehyde regioisomer is non-negotiable for achieving the final active ingredient's structure.

Regiospecific Medicinal Chemistry Library Synthesis

In parallel synthesis, maintaining the 5-carbaldehyde orientation is essential for generating structurally accurate screening libraries [1]. The target compound avoids the biological activity variability introduced by its 3-carbaldehyde or 4-carbaldehyde isomers.

Kinetic-Favored Condensation Reactions

For applications requiring rapid and high-yielding carbonyl condensations, such as hydrazone formation, the target compound's unhindered 5-aldehyde offers a kinetic advantage over blocked analogs like the 4-methyl variant, as supported by steric accessibility arguments [1].

Application
Selection Property
Validation Focus
Anthranilamide Pesticide Intermediate Synthesis
Regiospecific 5-carbaldehyde orientation
Confirmation of correct regioisomer identity and patent-route compatibility
Medicinal Chemistry Library Synthesis
C5-directed scaffold assembly
Structural accuracy and avoidance of isomeric activity shifts
Condensation Reaction Optimization
Unhindered aldehyde steric profile
Kinetic comparison versus 4-substituted analogs under protocol conditions

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